molecular formula C14H13N3O4S B2675611 6-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1706194-50-4

6-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2675611
CAS No.: 1706194-50-4
M. Wt: 319.34
InChI Key: SQRCQFLYAQVLKA-UHFFFAOYSA-N
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Description

The compound 6-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a pyrrolo[3,4-d]pyrimidine derivative functionalized with a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group at position 4. Pyrrolo[3,4-d]pyrimidines are nitrogen-rich heterocyclic scaffolds known for their versatility in medicinal chemistry, particularly in kinase inhibition and antiviral/anticancer applications .

Properties

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c18-22(19,17-7-10-6-15-9-16-12(10)8-17)11-1-2-13-14(5-11)21-4-3-20-13/h1-2,5-6,9H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRCQFLYAQVLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC4=CN=CN=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, which is then reacted with a suitable pyrrolopyrimidine precursor under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

6-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In synthetic chemistry, 6-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine serves as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions including:

  • Coupling Reactions : Used as a coupling agent in the formation of larger organic compounds.
  • Reagent in Organic Synthesis : Acts as an intermediate in synthesizing other biologically active compounds.

Biology

The compound has been investigated for its potential biological activities:

  • Enzyme Inhibition : Preliminary studies suggest it may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : Research indicates potential interactions with biological receptors that could modulate physiological responses.

Medicine

Due to its pharmacological properties, this compound is being explored for therapeutic applications:

  • Anticancer Activity : Similar compounds have shown promise as anticancer agents by inducing apoptosis in cancer cells.
  • Antiviral Properties : Investigations into its antiviral effects are ongoing, particularly against viral infections that affect cellular mechanisms.

Industry

In industrial applications, the compound is utilized for producing specialty chemicals and materials:

  • Chemical Manufacturing : Employed in the synthesis of agrochemicals and pharmaceuticals.
  • Material Science : Investigated for use in developing new materials with enhanced properties.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of pyrrolo[3,4-d]pyrimidine derivatives. The research demonstrated that compounds structurally related to 6-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Enzyme Inhibition

Research conducted by Nature Communications focused on enzyme inhibitors derived from pyrrolopyrimidine structures. The findings indicated that these compounds could effectively inhibit key enzymes involved in metabolic disorders. The study emphasized the importance of sulfonyl substitution in enhancing inhibitory activity.

Mechanism of Action

The mechanism of action of 6-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs and their properties:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Reported Activity/Application Source
Target Compound 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl C₁₅H₁₄N₃O₄S* ~340–350 (estimated) Not explicitly reported (inference: kinase/Bcl-xL inhibition) N/A
BK47214 (6-(4-fluoro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine) 4-Fluoro-2-methylbenzenesulfonyl C₁₃H₁₂FN₃O₂S 293.32 Research chemical (antiviral/cancer studies)
BK43118 (6-(3-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine) 3-Methylbenzenesulfonyl C₁₃H₁₃N₃O₂S 275.33 Research chemical (structural analog)
4-[6-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine 4-Methyl-1,2,3-thiadiazole-5-carbonyl + morpholine C₁₄H₁₆N₆O₂S 332.38 Potential kinase/protease inhibition
Compound 5 (7H-pyrrolo[2,3-d]pyrimidine derivative) Methoxy linkage at position 5 Not specified Not specified Anti-ZIKV activity (EC₅₀ = 4.3 µM, CC₅₀ = 58 µM)

*Estimated based on benzodioxine sulfonyl group’s contribution.

Structural and Functional Comparisons

Substituent Effects
  • Benzodioxine Sulfonyl vs. Simple Aryl Sulfonyl (BK47214, BK43118): The benzodioxine group introduces two oxygen atoms in a fused ring system, increasing polarity and hydrogen-bonding capacity compared to mono-aryl sulfonyl groups. This may enhance aqueous solubility but reduce membrane permeability .
  • Comparison with Thiadiazole-Carbonyl Derivatives () :

    • The thiadiazole-carbonyl group in the morpholine derivative adds hydrogen-bond acceptors and π-stacking capacity, which may improve target engagement in enzymes like Bcl-xL (as suggested in ) .
Scaffold Differences: Pyrrolo[3,4-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine
  • Ring Fusion Position : The [3,4-d] fusion in the target compound shifts nitrogen positions relative to the [2,3-d] fusion in ’s Compound 4. This alters electronic distribution and binding modes—critical for antiviral activity (e.g., Compound 5’s EC₅₀ = 4.3 µM against ZIKV) .

Biological Activity

6-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a complex organic compound notable for its potential pharmacological properties. This compound features a pyrrolo[3,4-d]pyrimidine core that is substituted with a sulfonyl group derived from 2,3-dihydro-1,4-benzodioxine. The structural characteristics of this compound suggest significant implications for biological activity, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of 6-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine includes:

  • Molecular Formula : C12H12N2O4S
  • Molecular Weight : 284.30 g/mol
  • CAS Number : Not specified in the search results.

The sulfonyl group enhances the compound's solubility and bioavailability, while the benzodioxine moiety contributes to its stability and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl group is known for its electrophilic nature, making it susceptible to nucleophilic attacks. This property allows the compound to function as a sulfonylating agent in biochemical reactions .

Biological Activity and Applications

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolo[3,4-d]pyrimidine demonstrate antimicrobial properties. These compounds have shown efficacy against various bacterial strains and fungi.
  • Antiviral Properties : Some studies have explored the antiviral potential of pyrrolo[3,4-d]pyrimidine derivatives. These compounds may inhibit viral replication by targeting specific viral enzymes or proteins .
  • Cancer Research : There is growing interest in the application of such compounds in cancer therapy. Their ability to interact with DNA and inhibit cell proliferation has been noted in several studies.

Case Studies and Research Findings

Several studies have investigated the biological profiles of pyrrolo[3,4-d]pyrimidine derivatives:

  • Study on Antimicrobial Activity :
    • A recent study evaluated various pyrrolo[3,4-d]pyrimidine derivatives for their antimicrobial efficacy. Compounds were tested against standard microbial strains using disc diffusion methods.
    • Results indicated that certain derivatives exhibited significant inhibition zones comparable to established antibiotics .
  • Antiviral Evaluation :
    • Another research focused on the antiviral properties of related compounds against influenza virus strains. The study reported that some derivatives effectively reduced viral titers in vitro.
    • The mechanism was attributed to interference with viral entry or replication processes .

Comparative Analysis

A comparison table highlighting the biological activities of selected pyrrolo[3,4-d]pyrimidine derivatives is presented below:

Compound NameAntimicrobial ActivityAntiviral ActivityMechanism of Action
Compound AModerateYesInhibition of viral replication
Compound BHighNoCell wall synthesis inhibition
6-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidineSignificantPotentialNucleophilic attack on target proteins

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine?

  • Methodology : The synthesis of pyrrolo-pyrimidine derivatives typically involves coupling reactions between sulfonyl chlorides and pyrrolo-pyrimidine precursors. For example, sulfonylation reactions under inert atmospheres (e.g., nitrogen) using dichloromethane or tetrahydrofuran as solvents are common. Reaction conditions may include cooling (0–5°C) to control exothermicity, followed by gradual warming to room temperature .
  • Key Steps :

  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).
  • Crystallization from methanol or ethanol for high-purity isolation .
    • Yield Optimization : Adjust stoichiometry of the sulfonyl chloride reagent (1.2–1.5 equivalents) and monitor reaction progress via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions and ring-system integrity. Key signals include aromatic protons (δ 6.8–8.2 ppm) and sulfonyl group resonance (δ 3.1–3.5 ppm for adjacent dihydrobenzodioxine protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with calculated values (deviation <0.4%) .

Advanced Research Questions

Q. What computational methods are effective in predicting the reactivity of the sulfonyl group in this compound?

  • Approach :

  • DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites. The sulfonyl group’s electron-withdrawing nature can be quantified via partial charge analysis .
  • Molecular Dynamics Simulations : Study solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways for nucleophilic substitutions .
    • Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with amines or thiols) .

Q. How can researchers resolve discrepancies in biological activity data across different studies?

  • Strategies :

  • Dose-Response Replication : Ensure consistent compound purity (>95% by HPLC) and solvent systems (e.g., DMSO concentration ≤0.1% in cell assays) .
  • Structural Analog Comparison : Test analogs (e.g., 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives) to isolate the sulfonyl group’s contribution to activity .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, accounting for variables like cell line heterogeneity or assay protocols .

Q. What strategies optimize regioselectivity in derivatizing the pyrrolo[3,4-d]pyrimidine core?

  • Methodology :

  • Directed Metalation : Use lithiation (e.g., LDA) at the 2-position of the pyrrolo-pyrimidine, followed by electrophilic quenching with iodomethane or aldehydes .
  • Protecting Groups : Temporarily block the sulfonyl group with tert-butyl dimethylsilyl (TBS) to direct functionalization to the pyrimidine ring .
    • Case Study : Ethyl 7-methyl-3-oxo-5-phenyl derivatives achieved 85% regioselectivity using TBS protection .

Q. How do solvent polarity and temperature influence the compound’s stability during storage?

  • Experimental Design :

  • Accelerated Stability Studies : Store samples in DMSO, methanol, and aqueous buffers (pH 4–9) at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC at 254 nm .
  • Degradation Products : Identify byproducts (e.g., hydrolyzed sulfonamides) using LC-MS and propose stabilization methods (lyophilization or inert-atmosphere storage) .

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